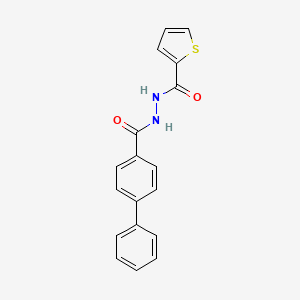
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, also known as CMPI, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. CMPI is a pyrrolidine-based compound that has been synthesized through various methods and has shown promising results in preclinical studies. In
Mécanisme D'action
The exact mechanism of action of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a partial agonist at the D2 dopamine receptor and a full agonist at the 5-HT1A serotonin receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects, including modulation of dopamine and serotonin neurotransmission, regulation of neuroinflammation, and neuroprotection. In preclinical studies, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been shown to improve cognitive function and reduce anxiety and depressive-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is its high potency and selectivity for the D2 dopamine receptor and 5-HT1A serotonin receptor, which makes it a useful tool for studying the role of these receptors in neuropsychiatric disorders. However, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has limitations in terms of its solubility and stability, which can affect its bioavailability and make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in humans. Additionally, the use of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol as a therapeutic agent.
In conclusion, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for scientific research. However, further research is needed to fully understand its potential and optimize its use in the clinic.
Méthodes De Synthèse
The synthesis of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been achieved through various methods, including the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with piperidine and pyrrolidine in the presence of a reducing agent. Another method involves the reaction of 7-chloro-4-methylquinoline-2-carboxylic acid with piperidine and pyrrolidine in the presence of a coupling reagent. These methods have been optimized to improve the yield and purity of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol.
Applications De Recherche Scientifique
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been studied extensively for its potential therapeutic applications, including as an antipsychotic, anxiolytic, and antidepressant agent. In preclinical studies, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has shown promising results in animal models of schizophrenia, anxiety, and depression. 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has also been investigated for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O/c1-15-11-19(22-18-12-16(21)5-6-17(15)18)24-10-7-20(25,14-24)13-23-8-3-2-4-9-23/h5-6,11-12,25H,2-4,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFASTUISUSHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC(C3)(CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)
![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B5504481.png)
![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)